1-((4-Chlorophenyl)methyl)-5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1H-imidazole
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Overview
Description
1-((4-Chlorophenyl)methyl)-5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1H-imidazole is a complex organic compound with a unique structure that includes a chlorophenyl group, a dichloropropylthio group, and a nitroimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenyl)methyl)-5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole core. The chlorophenyl and dichloropropylthio groups are then introduced through a series of substitution reactions. Common reagents used in these reactions include chlorinating agents, thiolating agents, and nitrating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions and to minimize the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenyl)methyl)-5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1H-imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl and dichloropropylthio groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized imidazole compounds.
Scientific Research Applications
1-((4-Chlorophenyl)methyl)-5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic properties, particularly in the treatment of infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenyl)methyl)-5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The chlorophenyl and dichloropropylthio groups may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole compound with antimicrobial properties.
Tinidazole: Similar structure and used for similar therapeutic purposes.
Ornidazole: Another nitroimidazole with applications in treating infections.
Uniqueness
1-((4-Chlorophenyl)methyl)-5-((2,3-dichloropropyl)thio)-2-methyl-4-nitro-1H-imidazole is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other nitroimidazole compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
115931-91-4 |
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Molecular Formula |
C14H14Cl3N3O2S |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-(2,3-dichloropropylsulfanyl)-2-methyl-4-nitroimidazole |
InChI |
InChI=1S/C14H14Cl3N3O2S/c1-9-18-13(20(21)22)14(23-8-12(17)6-15)19(9)7-10-2-4-11(16)5-3-10/h2-5,12H,6-8H2,1H3 |
InChI Key |
DANIFEBKXRZANA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=C(C=C2)Cl)SCC(CCl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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